4-Methylidene-5-(trifluoromethyl)pyridazin-3-one
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Overview
Description
4-Methylidene-5-(trifluoromethyl)pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant, anticonvulsant, bronchodilatory, and anti-allergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazinones typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For 4-Methylidene-5-(trifluoromethyl)pyridazin-3-one, specific synthetic routes may include the use of trifluoromethylated intermediates and appropriate reaction conditions to introduce the trifluoromethyl group at the desired position on the pyridazinone ring .
Industrial Production Methods: Industrial production methods for pyridazinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methylidene-5-(trifluoromethyl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring .
Scientific Research Applications
4-Methylidene-5-(trifluoromethyl)pyridazin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methylidene-5-(trifluoromethyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridazin-3(2H)-one: A closely related compound with similar pharmacological properties.
5-Methyl-4-(trifluoromethyl)pyridazin-3-ol: Another derivative with potential therapeutic applications.
Uniqueness: 4-Methylidene-5-(trifluoromethyl)pyridazin-3-one is unique due to its specific substitution pattern, which can influence its pharmacological profile and make it suitable for certain applications over other similar compounds .
Properties
Molecular Formula |
C6H3F3N2O |
---|---|
Molecular Weight |
176.10 g/mol |
IUPAC Name |
4-methylidene-5-(trifluoromethyl)pyridazin-3-one |
InChI |
InChI=1S/C6H3F3N2O/c1-3-4(6(7,8)9)2-10-11-5(3)12/h2H,1H2 |
InChI Key |
KKIOQFLFNRNNFX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=CN=NC1=O)C(F)(F)F |
Origin of Product |
United States |
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